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Tungsten fluoride oxide

Chemical vapor deposition ALD precursor Vapor pressure

Tungsten fluoride oxide (tungsten oxytetrafluoride, WOF4) is a white monoclinic crystalline solid with a melting point of 110 °C and boiling point of 185 °C. It serves as a key intermediate in the partial hydrolysis of tungsten hexafluoride (WF6) and is utilized as a precursor in chemical vapor deposition (CVD), atomic layer deposition (ALD), and as a synthetic building block for tungsten-based materials.

Molecular Formula F4OW
F4H4OW
Molecular Weight 279.9 g/mol
CAS No. 13520-79-1
Cat. No. B1616000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTungsten fluoride oxide
CAS13520-79-1
Molecular FormulaF4OW
F4H4OW
Molecular Weight279.9 g/mol
Structural Identifiers
SMILESO=[W].F.F.F.F
InChIInChI=1S/4FH.O.W/h4*1H;;
InChIKeyNGKVXLAPSYULSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tungsten Fluoride Oxide (WOF4, CAS 13520-79-1): A Moderated-Reactivity Tungsten Oxyhalide for Semiconductor Processing and Advanced Materials Synthesis


Tungsten fluoride oxide (tungsten oxytetrafluoride, WOF4) is a white monoclinic crystalline solid with a melting point of 110 °C and boiling point of 185 °C [1]. It serves as a key intermediate in the partial hydrolysis of tungsten hexafluoride (WF6) [2] and is utilized as a precursor in chemical vapor deposition (CVD), atomic layer deposition (ALD), and as a synthetic building block for tungsten-based materials. WOF4 occupies a distinctive reactivity niche between the highly aggressive WF6 and the less reactive WO2F2 [3], offering controllable fluorine delivery without the extreme volatility and hydrolytic violence of WF6.

Why Tungsten Fluoride Oxide Cannot Be Simply Replaced by WF6, WO2F2, or WOCl4 in CVD and Materials Applications


Tungsten fluoride oxide (WOF4) cannot be interchangeably substituted with WF6, WO2F2, or WOCl4 in research and industrial processes due to fundamental differences in volatility, hydrolysis kinetics, electrochemical behavior, and structural phase behavior. WF6 is a gas at ambient temperature (b.p. 17 °C) demanding specialized gas-handling infrastructure [1], while WOF4 is a sublimable solid (b.p. 185 °C) enabling solid-source delivery. WO2F2 is substantially less reactive and forms polymeric solids that hinder vapor-phase transport [2]. WOCl4 introduces chloride contamination risks in semiconductor applications [3]. The quantitative evidence below demonstrates that WOF4 occupies a critical performance window—balancing sufficient volatility for vapor-phase processing, moderated hydrolysis kinetics for safer handling, and distinct electrochemical and structural properties—that no single analog replicates.

Quantitative Differential Evidence for Tungsten Fluoride Oxide (WOF4) Versus Closest Analogs


Vapor Pressure and Volatility: WOF4 vs. WF6 — Solid-Source Delivery vs. High-Pressure Gas Handling

WOF4 enables solid-source precursor delivery, unlike WF6 which requires high-pressure gas handling. The vapor pressure of WOF4 in the liquid phase follows the Antoine-type equation lgP(mmHg) = 9.69 − 3125/T over the range 105–186 °C . At its normal boiling point of 185 °C, WOF4 reaches atmospheric pressure. In contrast, WF6 boils at 17 °C and sustains vapor pressures exceeding 1,000 torr at room temperature [1]. This fundamental difference means WF6 demands specialized gas cabinets and high-purity gas distribution systems, while WOF4 can be handled as a solid in conventional sublimation or heated-bubbler delivery systems [2]. For ALD of tungsten oxide films using oxyfluoride precursors generated in situ, WOF4 enables deposition rates of approximately 0.8 Å/cycle at 200 °C [3].

Chemical vapor deposition ALD precursor Vapor pressure Solid-source delivery

Hydrolysis Reaction Bottleneck: WOF4 as the Rate-Limiting Intermediate in WF6 Hydrolysis

First-principles DFT calculations by Jung et al. [1] reveal that among the three sequential hydrolysis steps of WF6 (WF6 → WOF4 → WO2F2 → WO3), the second step—WOF4 hydrolysis—is the kinetic bottleneck due to a significantly higher activation barrier for the trans isomeric complex compared to the cis counterpart. The free energy diagram demonstrates that while WF6 and WO2F2 adducts react readily with H2O via ligand substitution, the WOF4 hydrolysis step exhibits an elevated activation barrier that governs the overall reaction rate [1]. This kinetic differentiation means WOF4 persists longer under humid conditions than WF6, enabling its use as a controllable intermediate rather than an instantaneously consumed species .

Hydrolysis mechanism DFT calculation Activation barrier Safety assessment

Electrochemical Reduction Potential: WOF4 vs. WF6 in Acetonitrile

Electrochemical studies in acetonitrile solvent [1] demonstrate that WOF4 and WF6 exhibit fundamentally different redox behavior. WOF4 undergoes reduction at −1.1 V vs. SCE (standard calomel electrode), whereas electrogenerated WF6 is slowly hydrolyzed to WOF4 in acetonitrile. In anhydrous hydrogen fluoride, WOF4 is reduced at −1.81 V vs. SCE [2]. By contrast, the [WF6]− anion is oxidized to WF6 at +0.81 V vs. SCE and shows no reduction over a wide potential range [1]. This cathodic activity of WOF4—absent in WF6—makes WOF4 suitable for electrodeposition or electrosynthetic pathways where WF6 is electrochemically inert under reducing conditions.

Electrochemistry Cyclic voltammetry Reduction potential Acetonitrile solvent

Graphite Intercalation Conductivity: WOF4 Delivers Higher Conductivity Than WO2F2 and Approaches WF6 Levels

Hamwi et al. [1] prepared graphite intercalation compounds (GICs) of CxWF6, CxWOF4, and CxWO2F2 under fluorine atmosphere and measured their electrical conductivities. The highest conductivity for C22.8WOF4 was 1.8 × 10^5 S·cm⁻¹, representing a 10.6-fold enhancement over pristine HOPG (highly oriented pyrolytic graphite). For C34.5WO2F2, the maximum conductivity was 1.5 × 10^5 S·cm⁻¹ (8.8× HOPG). The conductivity trend follows CxWF6 > CxWOF4 > CxWO2F2, demonstrating that progressive substitution of fluorine by oxygen systematically reduces conductivity [1]. WOF4 thus occupies an intermediate position, delivering near-WF6 conductivity while incorporating oxygen that may facilitate subsequent oxide material integration.

Graphite intercalation Electrical conductivity Fluorine substitution effect Synthetic metals

Monomeric Gas-Phase Structure with Quantified Dimerization Thermodynamics

Vapor density measurements and gas-phase Raman spectroscopy [1] establish that WOF4 is essentially monomeric in the gas phase across the range 200–600 °C, adopting a square pyramidal geometry with apical oxygen. This contrasts with solid-state WOF4, which exists as a fluorine-bridged tetramer [WOF4]4 [2]. Mass-spectrometric Knudsen effusion studies [3] quantified the dimerization thermodynamics: W2O2F8(g) → 2 WOF4(g) with ΔH°298 = 13.5 ± 2 kcal·mol⁻¹. The heat of formation of the dimer was determined as ΔH°f,298(W2O2F8,g) = −697.5 ± 5.5 kcal·mol⁻¹ [3]. This monomer–tetramer equilibrium knowledge is essential for designing vapor delivery systems: at typical CVD operating temperatures, WOF4 is predominantly monomeric, ensuring predictable mass transport.

Molecular structure Vapor density Dimerization enthalpy Mass spectrometry

Controlled Reactivity: WOF4 Provides a Moderated Alternative to the Extreme Hydrolytic Violence of WF6

Multiple independent sources [1][2] report that WOF4 exhibits strong reactivity similar to WF6 but in a moderated, more controllable form. WF6 reacts explosively with atmospheric moisture, generating HF fumes and requiring stringent safety protocols. WOF4, while still water-reactive, hydrolyzes more gradually and controllably. Furthermore, WOF4 is more reactive than WO2F2 (which is described as having 'poor reactivity' relative to WOF4) [1][2]. This places WOF4 at a unique reactivity midpoint: sufficiently reactive for effective fluorination and materials synthesis, yet sufficiently controlled to reduce process hazards compared to WF6. In plasma etching of tungsten in SF6-O2, WOF4 appears as a product only when oxygen is introduced, while WF6 dominates in atomic F-rich conditions [3], directly demonstrating the oxygen-dependent formation pathway that makes WOF4 a marker for oxide-involving etch chemistries.

Hydrolytic reactivity Safety Precursor handling Fluorine delivery

Optimal Research and Industrial Deployment Scenarios for Tungsten Fluoride Oxide (WOF4)


Solid-Source CVD/ALD Precursor for Tungsten Oxide and Tungsten Oxynitride Thin Films

WOF4's moderate boiling point (185 °C) and solid-state stability make it an ideal solid-source precursor for CVD and ALD of tungsten-containing thin films. Unlike WF6, which demands high-pressure gas handling, WOF4 can be delivered via heated bubbler or direct sublimation [1]. ALD processes using in situ-generated WOF4 have demonstrated deposition rates of ~0.8 Å/cycle at 200 °C with fluorine incorporation below 2 at% [2]. The monomeric gas-phase structure of WOF4 [3] ensures well-defined mass transport, enabling precise film thickness control. This scenario is particularly advantageous for research labs and pilot lines that lack the infrastructure for WF6 gas handling.

Electrochemical Tungsten Deposition from Non-Aqueous Media

WOF4's cathodic reduction at −1.1 V vs. SCE in acetonitrile [1] enables electrochemical tungsten deposition pathways that are inaccessible with WF6, which shows no reduction over a wide potential range. This opens routes to electroplated tungsten coatings, electrochemical synthesis of tungsten complexes, and electrodeposition of tungsten-containing alloys from organic solvents. The monomeric solution-state structure of WOF4 in acetonitrile and dichloromethane [2] ensures well-defined electroactive species, facilitating reproducible electrochemical protocols.

Graphite Intercalation for High-Conductivity Carbon-Based Materials

WOF4-derived graphite intercalation compounds (C22.8WOF4) achieve electrical conductivities of 1.8 × 10^5 S·cm⁻¹, representing a 10.6-fold enhancement over pristine HOPG [1]. This conductivity approaches that of WF6-intercalated graphite while incorporating oxygen that may improve environmental stability and interfacial compatibility. These GICs are candidate materials for advanced battery current collectors, electromagnetic interference shielding, and conductive composite fillers where a balance of high conductivity and oxidative stability is required.

Controlled Hydrolysis Intermediate for Tungsten Oxide Nanostructure Synthesis

The DFT-identified kinetic bottleneck at the WOF4 hydrolysis step [1] provides a mechanistic basis for using WOF4 as a controlled intermediate in the synthesis of tungsten oxide nanostructures. By deliberately managing the WOF4 → WO2F2 → WO3 hydrolysis cascade, researchers can access metastable tungsten oxide phases or control particle morphology in ways not possible with the instantaneous hydrolysis of WF6. WOF4's moderated reactivity [2] allows finer temporal control over oxide formation, relevant to sol-gel, hydrothermal, and vapor-phase synthesis of WO3-based photocatalysts, electrochromic materials, and gas sensors.

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